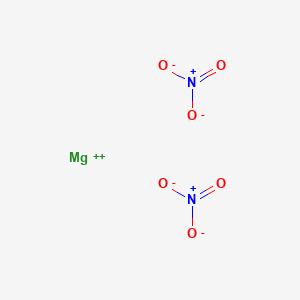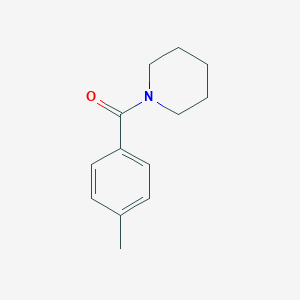
Piperidine, 1-(4-methylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(4-methylbenzoyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenyl-4-methyl-1-piperidinamine benzoyl derivative and is commonly abbreviated as PMBP. The purpose of
Wirkmechanismus
The mechanism of action of PMBP is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This inhibition leads to a decrease in the activity of these enzymes, which in turn leads to a reduction in the production of certain proteins. This reduction in protein production can have a variety of effects on cellular processes and can potentially lead to therapeutic benefits.
Biochemische Und Physiologische Effekte
PMBP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PMBP can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In vivo studies have shown that PMBP can reduce tumor growth in animal models and can reduce the severity of inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PMBP is its versatility as a building block for the synthesis of new compounds. PMBP can be easily modified to create new compounds with potentially therapeutic properties. However, one limitation of PMBP is its relatively low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on PMBP. One area of research is the synthesis of new compounds based on PMBP that have potential therapeutic applications. Another area of research is the development of new methods for the synthesis of PMBP that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of PMBP and its potential applications in various fields.
Conclusion:
Piperidine, 1-(4-methylbenzoyl)-, commonly known as PMBP, is a chemical compound that has potential applications in various fields. Its versatility as a building block for the synthesis of new compounds makes it a promising area of research. PMBP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and inhibition of viral replication. While there are limitations to its use in certain experiments, there are many potential future directions for research on PMBP.
Synthesemethoden
The synthesis of PMBP involves the reaction of 4-methylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and at low temperatures. The resulting product is PMBP, which is a white crystalline solid with a melting point of 110-112°C.
Wissenschaftliche Forschungsanwendungen
PMBP has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a building block for the synthesis of new drugs. PMBP can be used to synthesize various compounds that have potential therapeutic applications, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Eigenschaften
CAS-Nummer |
13707-23-8 |
|---|---|
Produktname |
Piperidine, 1-(4-methylbenzoyl)- |
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(4-methylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H17NO/c1-11-5-7-12(8-6-11)13(15)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
JHOMIXKATLMPEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Andere CAS-Nummern |
28134-21-6 13707-23-8 |
Synonyme |
N-toluoyl piperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



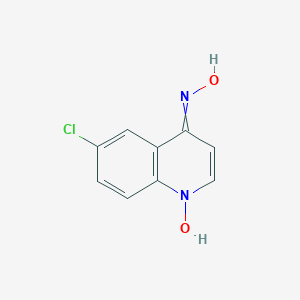
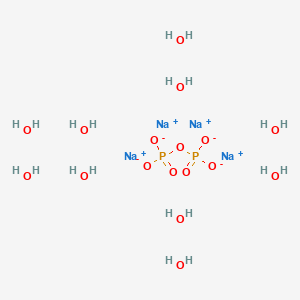
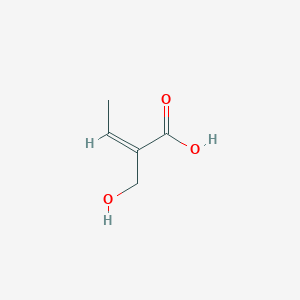
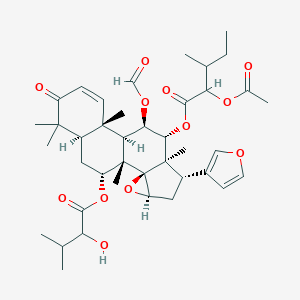

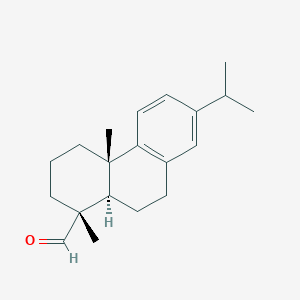
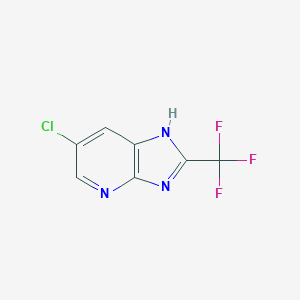
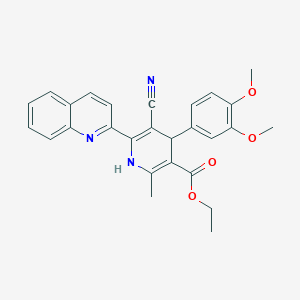
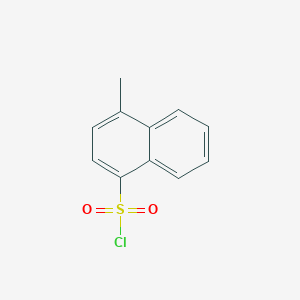

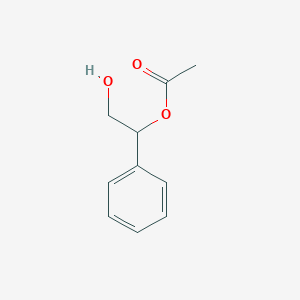
![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)
